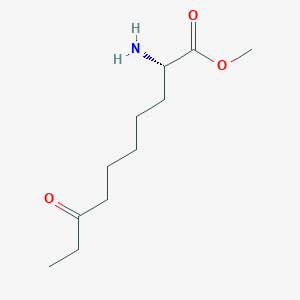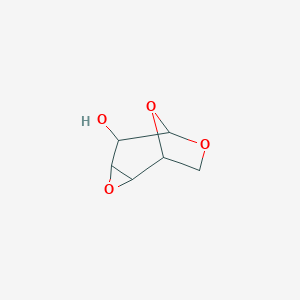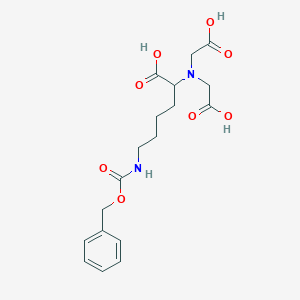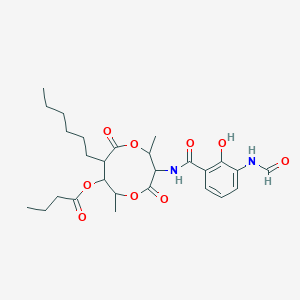
(S)-2-Amino-8-oxo-decanoic acid methyl ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amino acid methyl esters, including compounds similar to (S)-2-Amino-8-oxo-decanoic acid methyl ester, can be accomplished through methods such as the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, producing good to excellent yields. This method has been found to be compatible not only with natural amino acids but also with aromatic and aliphatic amino acids, showcasing its versatility (Jiabo Li & Y. Sha, 2008).
Molecular Structure Analysis
The molecular structure of amino acid esters, including (S)-2-Amino-8-oxo-decanoic acid methyl ester, has been extensively studied using techniques such as solid-state NMR. For example, new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters have been synthesized and their structure analyzed using 1H and 13C NMR in solution and solid state, providing insights into the molecular configurations of these compounds (A. Temeriusz et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving amino acid methyl esters, such as (S)-2-Amino-8-oxo-decanoic acid methyl ester, include the formation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives, which have been evaluated for cytotoxicity against various cell lines. This involves converting insoluble precursors to more soluble esters and then obtaining amino derivatives through mild reactions, indicating the chemical versatility and potential biological activity of these compounds (Fengyu Liu et al., 2006).
Physical Properties Analysis
The physical properties of amino acid esters are crucial for understanding their solubility, stability, and overall behavior in various environments. For instance, the synthesis of 2,3-diaminopropanols from d-serine as intermediates in the synthesis of protected methyl esters of non-proteinogenic amino acids demonstrates the importance of protecting groups and their influence on the physical properties of these compounds, such as solubility and reactivity (A. Temperini et al., 2020).
Chemical Properties Analysis
The chemical properties of (S)-2-Amino-8-oxo-decanoic acid methyl ester, such as reactivity and stability, can be influenced by its functional groups and molecular structure. For example, the regioselective synthesis of highly functionalized N-methyl amino acid esters without side-chain protection showcases the methodologies that preserve the integrity of sensitive functional groups, illustrating the compound's reactivity and potential for further chemical modifications (Kimberly N. White & J. Konopelski, 2005).
Wissenschaftliche Forschungsanwendungen
Photocatalytic Vesicle Formation
The use of photoinduced electron transfer has been explored to drive the reductive cleavage of esters, including decanoic acid ester precursors, to produce bilayer-forming molecules. This process involves visible photolysis in a mixture containing an ester precursor, hydrogen donor molecules, and a ruthenium-based photocatalyst. The transformation leads to the formation of vesicles from nonstructure forming molecules, leveraging an external energy source. The study underscores the potential of such photocatalytic processes in generating amphiphiles that spontaneously assemble into vesicles, showcasing a novel application in materials science and nanotechnology (DeClue et al., 2009).
Synthesis of Stereoisomers for Insect Attraction
Research has detailed the synthesis of the four stereoisomers of 8-methyl-2-decanol and its propanoate ester, compounds which have demonstrated attractiveness to several species of Diabrotica. The synthesis process involves high-performance liquid chromatographic resolutions and chemical degradation techniques. This work highlights the application of ester and alcohol stereoisomers in developing insect attractants, contributing to agricultural chemistry and pest management strategies (Sonnet et al., 1985).
Antitumor Evaluation of Ester Derivatives
A study on the synthesis and antitumor evaluation of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, including derivatives, has provided insights into their cytotoxicity against specific cell lines. This research outlines the potential of such ester derivatives in medicinal chemistry, particularly in the development of antitumor agents. The methodology and biological evaluation discussed offer a foundation for further exploration in cancer treatment (Liu et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-8-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSGPXSOOHYNA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)CCCCC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457258 | |
| Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-8-oxo-decanoic acid methyl ester | |
CAS RN |
635680-16-9 | |
| Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)




